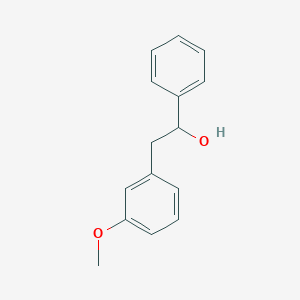
2-(3-Methoxyphenyl)-1-phenylethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxyphenyl)-1-phenylethan-1-ol is a useful research compound. Its molecular formula is C15H16O2 and its molecular weight is 228.291. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Catalytic Hydrogenation and Isomerization Processes
- The compound has been studied in the context of catalytic hydrogenation with cationic rhodium complexes. It's involved in producing but-2-enal, but-2-en-1-ol, and but-3-en-1-ol through isomerization via selective abnormal fission of the epoxide ring. This shows its potential in facilitating specific chemical transformations in organic synthesis (Fujitsu et al., 1982).
2. Role in Elimination Reactions
- The compound undergoes dehydrochlorination in acetonitrile, leading to the formation of trans-p-methoxy stilbene. This reaction showcases its utility in elimination processes, which can be essential in organic synthesis and the production of various organic compounds (Kumar & Balachandran, 2006).
3. Involvement in Radical Cation Reactions
- A study of the compound's radical cation in acidic aqueous solution revealed insights into its reactivity, specifically in C–H deprotonation. This research contributes to understanding the molecular behavior of radical cations, which is crucial in fields like organic electronics and photochemistry (Bellanova et al., 2002).
4. Synthesis of Novel Compounds
- Research has shown its involvement in the synthesis of new compounds like the racemic secondary alcohol with an asymmetric carbon. This demonstrates its application in the field of synthetic organic chemistry, contributing to the development of new molecular structures (Wurfer & Badea, 2021).
Propriétés
IUPAC Name |
2-(3-methoxyphenyl)-1-phenylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-17-14-9-5-6-12(10-14)11-15(16)13-7-3-2-4-8-13/h2-10,15-16H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRARTRWKLFGES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

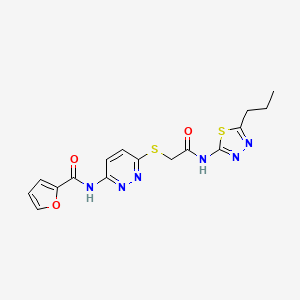
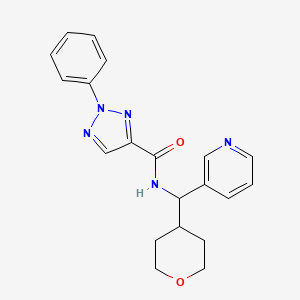
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-acetylphenyl)acetamide](/img/structure/B2413142.png)
![3-methoxy-N-[(phenylcarbamothioyl)amino]benzamide](/img/structure/B2413144.png)
![[4-(1-Aminocyclopropyl)piperidin-1-yl]-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl)methanone;hydrochloride](/img/structure/B2413146.png)
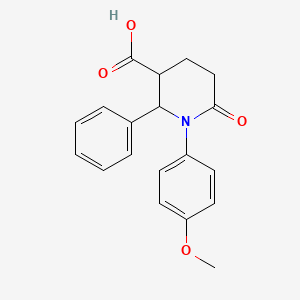
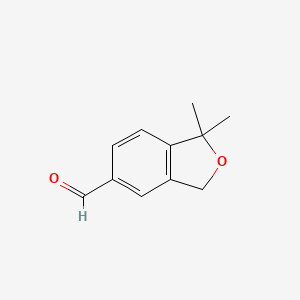
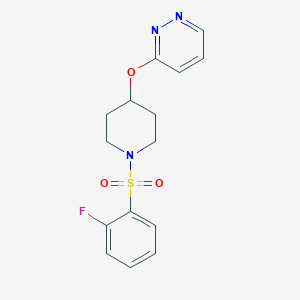
![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2413155.png)
![3-{3H-imidazo[4,5-b]pyridin-2-yl}propanoic acid dihydrochloride](/img/structure/B2413156.png)
![(2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2413158.png)
![(2E)-3-({[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid](/img/structure/B2413160.png)
![2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[5-(4-METHYLPHENYL)-1,2,4-THIADIAZOL-3-YL]ACETAMIDE](/img/structure/B2413161.png)
